1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting appropriate precursors under specific conditions, such as using ammonia in toluene at low temperatures.
Formation of the triazole ring: This step involves the cyclization of suitable intermediates, often using reagents like sodium azide and copper catalysts.
Formation of the carbohydrazide moiety: This can be done by reacting hydrazine derivatives with the intermediate compounds formed in the previous steps.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydrazide groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.
Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as high thermal stability and conductivity.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in microbial or cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide can be compared with similar compounds such as:
3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-1-{4-[(4-methylbenzyl)oxy]phenyl}ethylidene]-4-(4-morpholinylmethyl)-1H-1,2,3-triazole-5-carbohydrazide: This compound has a similar core structure but different substituents, affecting its reactivity and applications.
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N8O2 |
---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-benzylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C13H12N8O2/c1-8-10(16-20-21(8)12-11(14)18-23-19-12)13(22)17-15-7-9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,18)(H,17,22)/b15-7+ |
InChI Key |
ZZRDUKDZCVPDCI-VIZOYTHASA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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